Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate, or B3CAC, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 111-112°C and a boiling point of 161-162°C. B3CAC has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug delivery.
Scientific Research Applications
Synthesis of Azetidine Derivatives
The synthesis of various azetidine derivatives, which are isomeric analogs of dl-proline, has been explored using compounds like benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate. For instance, the synthesis of 2-carboxy-4-methylazetidine, a novel proline analog, was achieved by reacting α,β-dibromo carbonyl ester with benzylamine. This process involved hydrolysis and catalytic hydrogenation steps to yield the azetidine derivative in practical yields, with its cis configuration tentatively assigned based on previous research (Soriano, Podraza, & Cromwell, 1980).
Preparation of Azetidine-3-carboxylic Acid
Another application is the preparation of azetidine-3-carboxylic acid, a compound that proceeded in 55% overall yield from commercially available diethylbis(hydroxymethyl)malonate. The azetidine ring-formation was achieved using a cyclization process involving bistrifiate of the diol and benzylamine (Miller et al., 2003).
Photoredox-Catalyzed Decarboxylative Alkylation
In medicinal chemistry, four-membered heterocycles like azetidines offer potential as small polar motifs. A study on the radical functionalization of benzylic oxetanes and azetidines using visible light photoredox catalysis demonstrated the preparation of 3-aryl-3-alkyl substituted derivatives, assessing the influence of ring strain and heterosubstitution on the reactivity of small-ring radicals (Dubois et al., 2023).
Effect on Ion Uptake and Release in Plants
Azetidine-2-carboxylic acid (AZ), an analog of proline, was used to investigate the relationship between protein synthesis and ion transport in barley roots. The study found that AZ inhibited the release of ions to the xylem of excised roots of barley and intact plants, providing insights into the role of protein synthesis in ion transport (Pitman et al., 1977).
properties
IUPAC Name |
benzyl 3-chlorosulfonylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARHOWMZKPZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311315-85-1 | |
Record name | benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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